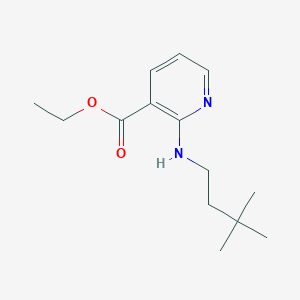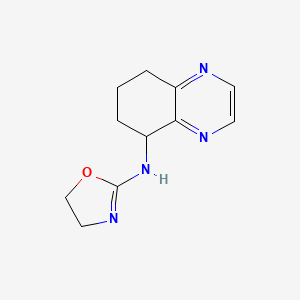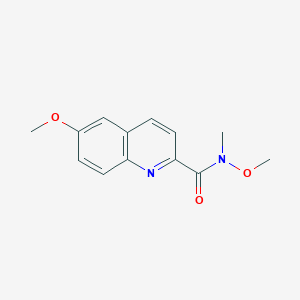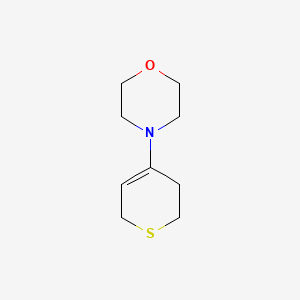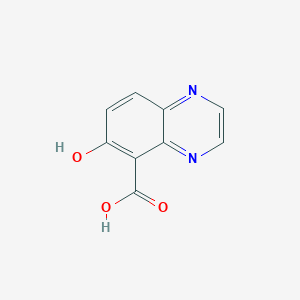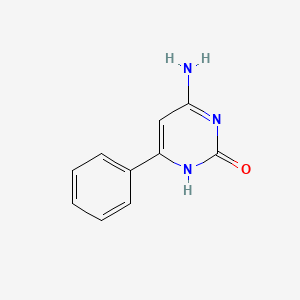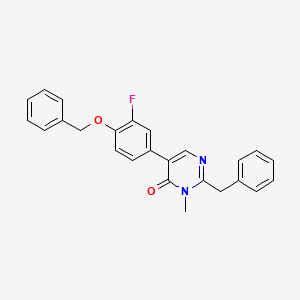
2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, substituted with a 3,4-dichlorophenyl group and an imidazole ring, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichloroaniline with an appropriate aldehyde to form an intermediate, which is then cyclized to yield the quinazoline core. The imidazole ring is subsequently introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can be employed to modify the quinazoline core or the imidazole ring.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular pathways.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to alterations in cellular pathways and biological processes. For instance, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-Dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine
- 2-(3,4-Dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-carboxamide
Uniqueness
Compared to similar compounds, 2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline exhibits unique properties due to the specific positioning of the imidazole ring and the quinazoline core. This structural arrangement influences its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C17H10Cl2N4 |
|---|---|
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)-6-imidazol-1-ylquinazoline |
InChI |
InChI=1S/C17H10Cl2N4/c18-14-3-1-11(8-15(14)19)17-21-9-12-7-13(2-4-16(12)22-17)23-6-5-20-10-23/h1-10H |
InChI-Schlüssel |
ZVCMSEYJZWOUBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NC=C3C=C(C=CC3=N2)N4C=CN=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


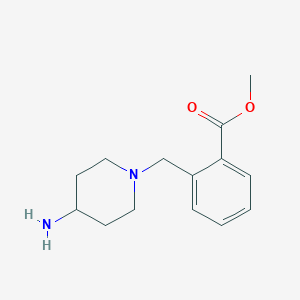
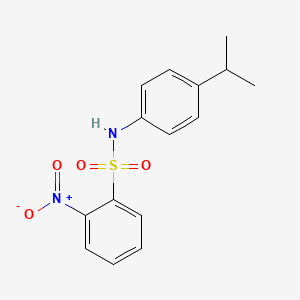
![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)


